

Application Notes: 5-Bromo-4,6-dimethylpyrimidine in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: **5-Bromo-4,6-dimethylpyrimidine**

Cat. No.: **B031581**

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Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of lead compounds in modern drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3] Due to their reduced complexity, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein.[1] **5-Bromo-4,6-dimethylpyrimidine** is a valuable fragment for inclusion in screening libraries due to its pyrimidine core, a common scaffold in medicinal chemistry, and the presence of a bromine atom which can serve as a vector for synthetic elaboration.

Physicochemical Properties of 5-Bromo-4,6-dimethylpyrimidine

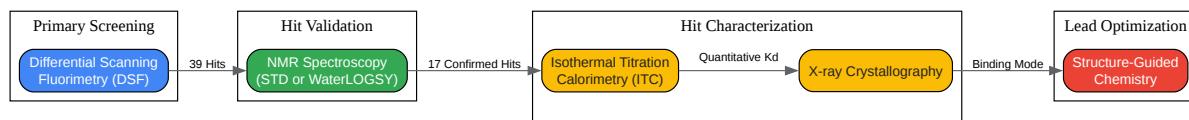
Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂	[4](--INVALID-LINK--)
Molecular Weight	187.04 g/mol	[4](--INVALID-LINK--)
CAS Number	157335-97-2	[4](--INVALID-LINK--)
SMILES	CC1=NC=NC(C)=C1Br	[4](--INVALID-LINK--)

Application in a Hypothetical FBDD Workflow

This document outlines a hypothetical application of **5-Bromo-4,6-dimethylpyrimidine** as part of a fragment screening campaign against a protein target, Protein Kinase X (PKX). The workflow follows a standard biophysical screening cascade to identify and validate fragment hits.^{[4][5]}

Screening Cascade Overview

A multi-step screening process is employed to identify and validate fragments that bind to PKX. This cascade approach uses orthogonal techniques to minimize false positives and provide comprehensive data on the binding event.



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Figure 1: A typical fragment-based drug discovery workflow.

Experimental Protocols and Data

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (ΔT_m) indicates a binding event.

Protocol:

- Prepare a solution of PKX at a final concentration of 2 μ M in a buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

- Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.
- Dispense 20 μ L of the protein-dye mixture into each well of a 96-well PCR plate.
- Add 1 μ L of each fragment from the library (including **5-Bromo-4,6-dimethylpyrimidine**) to the wells for a final fragment concentration of 200 μ M. Include a DMSO control.
- Seal the plate and perform the thermal melt experiment using a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
- Monitor the fluorescence and determine the melting temperature (T_m) for each well. Calculate the ΔT_m relative to the DMSO control.

Hypothetical DSF Results for Selected Fragments:

Fragment ID	Structure	ΔT_m (°C)	Hit?
F001	5-Bromo-4,6-dimethylpyrimidine	+2.1	Yes
F002	2-amino-5-bromopyrimidine	+1.8	Yes
F003	4-Chloro-2-(methylthio)pyrimidine	+0.3	No
F004	5-methoxyindole	+2.5	Yes

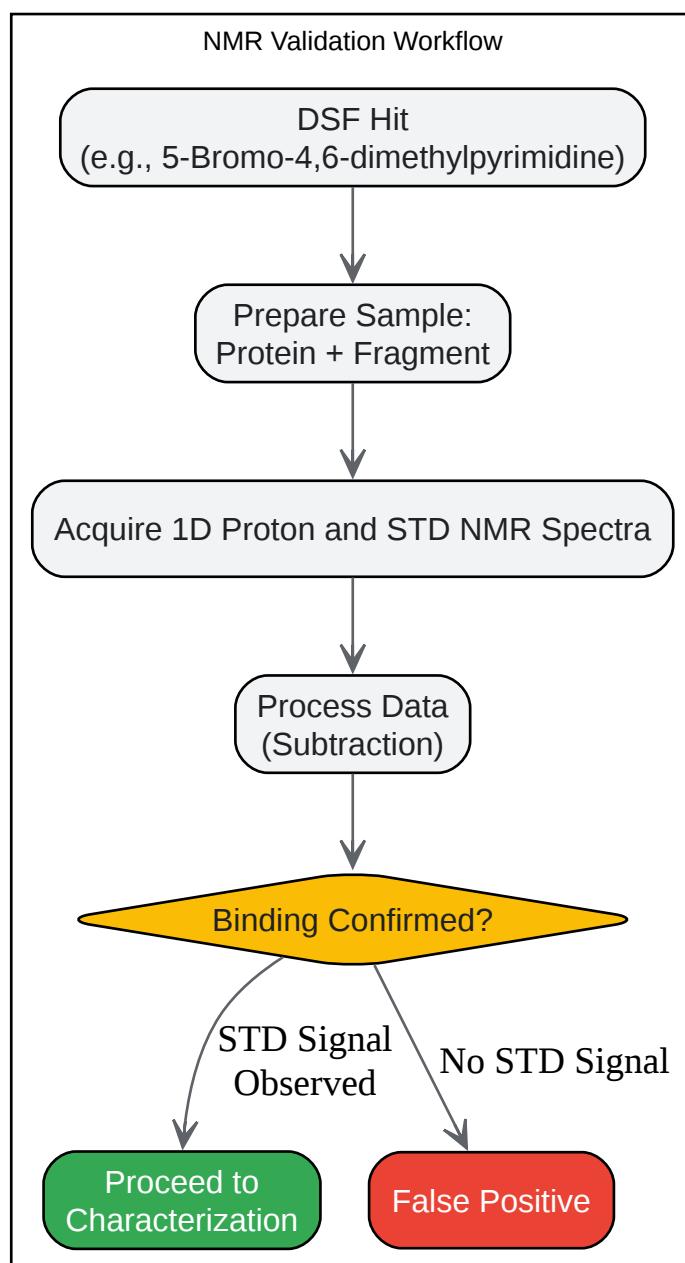
A ΔT_m of ≥ 1.0 °C is considered a hit in this hypothetical screen.

Hit Validation: NMR Spectroscopy

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are used to confirm the binding of the hits from the primary screen.

Protocol (STD NMR):

- Prepare a 200 μ L sample containing 10 μ M of PKX and 100 μ M of the fragment hit (e.g., **5-Bromo-4,6-dimethylpyrimidine**) in a deuterated buffer.
- Acquire a 1D proton NMR spectrum as a reference.
- Acquire an STD NMR spectrum with on-resonance saturation of the protein and an off-resonance spectrum.
- Subtract the on-resonance from the off-resonance spectrum to obtain the STD spectrum, which will show signals only from the binding fragment.



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